molecular formula C14H13N2O4S2- B15238922 (Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate

(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate

Cat. No.: B15238922
M. Wt: 337.4 g/mol
InChI Key: XXXPBNFPZFACAS-UHFFFAOYSA-M
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Description

(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of (Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate involves several steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .

Chemical Reactions Analysis

(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C14H13N2O4S2-

Molecular Weight

337.4 g/mol

IUPAC Name

3-[[1-amino-2-(4-methylphenyl)sulfonylethylidene]amino]thiophene-2-carboxylate

InChI

InChI=1S/C14H14N2O4S2/c1-9-2-4-10(5-3-9)22(19,20)8-12(15)16-11-6-7-21-13(11)14(17)18/h2-7H,8H2,1H3,(H2,15,16)(H,17,18)/p-1

InChI Key

XXXPBNFPZFACAS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=NC2=C(SC=C2)C(=O)[O-])N

Origin of Product

United States

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